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Compound of Interest

Compound Name: 2-Hydroxyphenylboronic acid

Cat. No.: B1303767

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Hydroxyphenylboronic acid (CAS 89466-08-0), a versatile building block in organic synthesis
and medicinal chemistry. The document details expected Nuclear Magnetic Resonance (NMR),
Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols
for their acquisition.

Introduction

2-Hydroxyphenylboronic acid is an aromatic boronic acid containing a hydroxyl group ortho
to the boronic acid moiety. This substitution pattern allows for intramolecular interactions, such
as hydrogen bonding, which can influence its reactivity and spectroscopic properties. Accurate
spectroscopic characterization is crucial for confirming the identity, purity, and structure of this
compound in research and development settings.

Spectroscopic Data Summary

The following sections and tables summarize the expected spectroscopic data for 2-
Hydroxyphenylboronic acid. It is important to note that exact values can vary based on
experimental conditions such as solvent, concentration, and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Obtaining high-resolution NMR spectra for boronic acids can sometimes be challenging due to
the tendency of the boronic acid group to form cyclic anhydrides (boroxines) or other oligomeric
species. This equilibrium can lead to broadened signals. The use of coordinating deuterated
solvents like DMSO-ds or Methanol-da can help in obtaining sharper signals by forming adducts
with the boron atom.

Table 1: Predicted *H NMR Spectroscopic Data for 2-Hydroxyphenylboronic acid

Chemical Shift L . .
Multiplicity Integration Assignment Notes
(3) ppm
Chemical shift is
i ] concentration
~9.5-105 Broad Singlet 1H Phenolic -OH
and solvent
dependent.
Chemical shift is
concentration
) Boronic Acid - and solvent
~7.8-8.2 Broad Singlet 2H
B(OH)2 dependent; may
exchange with
D20.
Aromatic proton
Doublet of
~7.50 1H Ar-H ortho to the
Doublets
B(OH)z group.
_ Aromatic proton
Triplet of
~7.20 1H Ar-H para to the
Doublets
B(OH)= group.
Aromatic proton
Doublet of
~6.85 1H Ar-H ortho to the -OH
Doublets
group.
_ Aromatic proton
Triplet of
~6.75 1H Ar-H meta to the
Doublets

B(OH)2 group.
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Predicted values are based on typical chemical shifts for ortho-substituted benzene rings and

data from similar compounds.

Table 2: Predicted 3C NMR Spectroscopic Data for 2-Hydroxyphenylboronic acid

Chemical Shift (8) ppm

Assignment

Notes

Aromatic carbon attached to

~158 C-OH
the hydroxyl group.
~136 C-H Aromatic methine carbon.
~131 C-H Aromatic methine carbon.
Aromatic carbon attached to
the boron atom. Signal may be
~125 C-B broad or unobserved due to
quadrupolar relaxation of the
boron nucleus.
~119 C-H Aromatic methine carbon.
~115 C-H Aromatic methine carbon.

Predicted values are based on typical chemical shifts for ortho-substituted benzene rings and

data from similar compounds.

Infrared (IR) Spectroscopy

The IR spectrum of 2-Hydroxyphenylboronic acid is characterized by the vibrational modes

of its hydroxyl, boronic acid, and phenyl groups.

Table 3: Key IR Absorption Bands for 2-Hydroxyphenylboronic acid
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Wavenumber . . . .
( 1 Intensity Vibration Type Functional Group
cm-
Phenolic -OH and
3200 - 3600 Strong, Broad O-H Stretch B(OH)z (Hydrogen
Bonded)
3000 - 3100 Medium C-H Stretch Aromatic
1580 - 1610 Medium-Strong C=C Stretch Aromatic Ring
1450 - 1500 Medium-Strong C=C Stretch Aromatic Ring
1310 - 1380 Strong B-O Stretch Boronic Acid
1200 - 1250 Strong C-O Stretch Phenolic
1050 - 1100 Medium B-C Stretch Aryl-Boron Bond
C-H Bend (out-of- Ortho-disubstituted
~750 Strong

plane)

Aromatic

Mass Spectrometry (MS)

Mass spectrometry of arylboronic acids can be performed using various ionization techniques.

Electrospray lonization (ESI) is common for LC-MS applications, often in negative ion mode,

which detects the deprotonated molecule [M-H]~. Electron lonization (EI) is typically used with

GC-MS, which often requires derivatization to increase volatility and prevent boroxine

formation. El leads to more extensive fragmentation.

Table 4: Mass Spectrometry Data for 2-Hydroxyphenylboronic acid
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m/z Value lon Type Notes
138 [M]* Molecular ion (in EI-MS).
Deprotonated molecular ion
137 [M-H]~ ) )
(common in negative ESI-MS).
Loss of a water molecule from
120 [M-H20]* i
the molecular ion.
Loss of carbon monoxide
110 [M-CO]* o
(characteristic of phenols).
93 [M-B(OH)2]* Loss of the boronic acid group.

Experimental Protocols

The following are generalized protocols for acquiring spectroscopic data for 2-
Hydroxyphenylboronic acid. Instrument-specific parameters should be optimized by the user.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve 5-10 mg of 2-Hydroxyphenylboronic acid in approximately
0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-des, Methanol-ds). Ensure the
sample is fully dissolved.

e Instrument Setup:
o Use a standard 5 mm NMR tube.
o Acquire spectra on a 400 MHz or higher field NMR spectrometer.
o Tune and shim the instrument for optimal resolution.
e 'H NMR Acquisition:
o Acquire a standard one-dimensional proton spectrum.

o Typical parameters: spectral width of -2 to 12 ppm, 16-32 scans, relaxation delay of 1-2

seconds.
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o Process the data with Fourier transformation, phase correction, and baseline correction.
Reference the spectrum to the residual solvent peak.

e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum.

o Typical parameters: spectral width of O to 180 ppm, 1024 or more scans (due to the low
natural abundance of 13C), relaxation delay of 2-5 seconds.

o Process and reference the spectrum to the solvent peak.

IR Spectroscopy (FTIR-ATR) Protocol

o Sample Preparation: Place a small amount of the solid 2-Hydroxyphenylboronic acid
powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

e Instrument Setup:

o Ensure the ATR crystal is clean by wiping with a suitable solvent (e.g., isopropanol) and
allowing it to dry completely.

o Record a background spectrum of the empty ATR crystal.

o Data Acquisition:

o

Apply pressure to the sample using the ATR pressure clamp to ensure good contact with
the crystal.

[¢]

Acquire the sample spectrum.

[e]

Typical parameters: spectral range of 4000-400 cm~1, resolution of 4 cm~1, 16-32 scans.

o

The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber
(cm™2).

Mass Spectrometry (LC-MS/ESI) Protocol
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e Sample Preparation: Prepare a dilute solution of 2-Hydroxyphenylboronic acid (~10-100
pg/mL) in a suitable solvent system, such as a mixture of acetonitrile and water, often with a
small amount of modifier like formic acid or ammonium acetate to aid ionization.

e LC-MS System:

o Chromatography: Use a C18 reverse-phase column. The mobile phase could be a
gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.

o lonization: Electrospray lonization (ESI) in both positive and negative ion modes to
determine the best response. Negative mode is often effective for boronic acids.

o Data Acquisition:
o Acquire data in full scan mode over a mass range of m/z 50-500.

o Key ESI source parameters to optimize include capillary voltage, cone voltage,
desolvation gas flow, and temperature.

o For structural confirmation, tandem MS (MS/MS) can be performed by selecting the
precursor ion (e.g., m/z 137) and subjecting it to collision-induced dissociation (CID).

Visualizations
General Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a
chemical compound like 2-Hydroxyphenylboronic acid.
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A general workflow for spectroscopic analysis.

Proposed Mass Spectrometry Fragmentation Pathway

This diagram illustrates a plausible fragmentation pathway for 2-Hydroxyphenylboronic acid
under Electron lonization (EI) conditions.
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Proposed EI-MS fragmentation of 2-Hydroxyphenylboronic acid.

 To cite this document: BenchChem. [Spectroscopic Analysis of 2-Hydroxyphenylboronic
Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1303767#spectroscopic-data-nmr-ir-ms-of-2-
hydroxyphenylboronic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 10/10 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1303767?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

